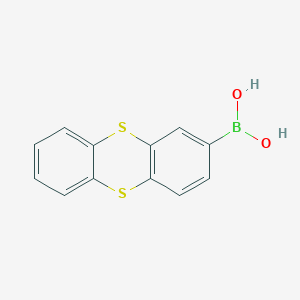

Thianthren-2-ylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

thianthren-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BO2S2/c14-13(15)8-5-6-11-12(7-8)17-10-4-2-1-3-9(10)16-11/h1-7,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSOJZMPHLRBMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)SC3=CC=CC=C3S2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570437 | |

| Record name | Thianthren-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108847-21-8 | |

| Record name | B-2-Thianthrenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108847-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thianthren-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on Thianthren-2-ylboronic Acid: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of thianthren-2-ylboronic acid, a versatile organoboron compound. It details the core chemical properties, structural information, reactivity, and key applications, particularly in organic synthesis and medicinal chemistry. This document includes structured data tables for easy reference, detailed experimental protocols for its synthesis and use in cross-coupling reactions, and workflow diagrams generated using Graphviz to illustrate key processes.

Chemical Structure and Identifiers

This compound is an aromatic boronic acid featuring a thianthrene moiety. The thianthrene heterocycle consists of a central six-membered ring containing two sulfur atoms, fused to two benzene rings. The boronic acid group [-B(OH)₂] is attached at the 2-position of the thianthrene core. This structure imparts unique electronic properties and reactivity, making it a valuable building block in synthetic chemistry.[1]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 108847-21-8 | [2][3] |

| Molecular Formula | C₁₂H₉BO₂S₂ | [1][2] |

| SMILES | B(C1=CC2=C(C=C1)SC3=CC=CC=C3S2)(O)O | [1][2] |

| InChI | InChI=1S/C12H9BO2S2/c14-13(15)8-5-6-11-12(7-8)17-10-4-2-1-3-9(10)16-11/h1-7,14-15H | [1][2] |

| InChIKey | GCSOJZMPHLRBMJ-UHFFFAOYSA-N |[1][2] |

Figure 1: Chemical structure of this compound.

Physicochemical Properties

This compound is typically an off-white to solid compound at room temperature.[4] It is stable under recommended storage conditions, generally in an inert atmosphere at 2-8°C.[5] Key quantitative properties are summarized below.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 260.14 g/mol | [2][6] |

| Exact Mass | 260.0137020 Da | [2] |

| Melting Point | 226 °C | [7] |

| Boiling Point | 472.7 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.48 g/cm³ (Predicted) | [7] |

| pKa | 7.75 ± 0.20 (Predicted) | [7] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2][4] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 91.1 Ų |[2] |

Reactivity and Applications

Boronic acids are a cornerstone of modern organic synthesis due to their versatile reactivity, stability, and relatively low toxicity.[8][9] this compound is no exception and serves as a critical intermediate in various chemical transformations.

Suzuki-Miyaura Cross-Coupling

The most prominent application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][6] This reaction forms a carbon-carbon bond between the thianthrene moiety and various organic halides or triflates. It is a powerful method for synthesizing complex organic molecules, including biologically active compounds and functional materials.[6][10]

Figure 2: Catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Drug Discovery and Medicinal Chemistry

The incorporation of boronic acids into drug candidates has gained significant traction, with several FDA-approved drugs containing this moiety.[8][11] Boronic acids can act as enzyme inhibitors by forming reversible covalent bonds with active site residues.[8] The thianthrene scaffold itself is of interest in medicinal chemistry. Therefore, this compound serves as a valuable precursor for synthesizing novel, biologically active molecules for drug discovery pipelines.[6]

Thianthrenation Reagent

Recent advances have utilized thianthrene derivatives for site-selective C-H functionalization of arenes.[12] While this compound is not the primary reagent for this transformation, it is a key structural component and can be used to synthesize more complex thianthrene-based molecules that are precursors to these powerful reagents.

Experimental Protocols

The following sections provide generalized, yet detailed, experimental protocols. Researchers should adapt these procedures to their specific laboratory conditions and substrates.

Synthesis of this compound

A common route for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[9][13]

Figure 3: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromothianthrene (1.0 equiv). Dissolve the substrate in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) (1.1 equiv) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the solution of the lithiated thianthrene, add triisopropyl borate (1.5 equiv) dropwise. The addition should be slow to control the exotherm. Stir the reaction mixture at -78 °C for 2 hours.[14]

-

Quench and Hydrolysis: Remove the cooling bath and allow the mixture to warm to room temperature over 1-2 hours. Cool the mixture to 0 °C in an ice bath and slowly quench the reaction by adding 2N aqueous hydrochloric acid (HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes.[14]

-

Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to yield pure this compound.

Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (Ar-X, 1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., aqueous 2M K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine the aryl halide, this compound, and the palladium catalyst.

-

Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the solvent, followed by the aqueous base solution.[10]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the organic framework. ¹¹B NMR spectroscopy is particularly useful for characterizing boronic acids and their esters, providing insight into the coordination state of the boron atom.[15][16]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the broad O-H stretch of the boronic acid and B-O stretching vibrations.[16]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

Safety and Handling

-

Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[6]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[5] Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, so proper storage is crucial.[9]

-

Toxicity: While boronic acids are generally considered to have low toxicity, the specific toxicological properties of this compound have not been extensively studied. Standard precautions for handling chemical reagents should be followed.

References

- 1. CAS 108847-21-8: B-2-Thianthrenylboronic acid | CymitQuimica [cymitquimica.com]

- 2. This compound | C12H9BO2S2 | CID 15247180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. thianthren-2-yl boronic acid | 108847-21-8 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 108847-21-8|this compound|BLD Pharm [bldpharm.com]

- 6. 1-Thianthrenylboronic acid = 95 108847-76-3 [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. benchchem.com [benchchem.com]

- 11. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Benzo[b]thien-2-ylboronic acid | 98437-23-1 [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Emerging Potential of Thianthren-2-ylboronic Acid in Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Thianthren-2-ylboronic acid, a sulfur-containing heterocyclic organoboron compound, is emerging as a valuable building block in organic synthesis and medicinal chemistry. Its unique structural features, combining the rigid thianthrene core with the versatile boronic acid functionality, offer intriguing possibilities for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, discovery, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 108847-21-8 | [1] |

| Molecular Formula | C₁₂H₉BO₂S₂ | [1] |

| Molecular Weight | 260.13 g/mol | [2] |

| Melting Point | 226 °C | [2] |

Synthesis of this compound

The discovery and development of a reliable synthetic route to this compound were pioneered by Bryce and co-workers. The synthesis is a two-step process starting from the commercially available thianthrene.

Step 1: Synthesis of 2-Bromothianthrene

The initial step involves the direct bromination of thianthrene to produce the key intermediate, 2-bromothianthrene.

Experimental Protocol:

A solution of bromine (1.60 g, 10 mmol) in carbon disulfide (10 cm³) is added dropwise over 30 minutes to a stirred solution of thianthrene (2.16 g, 10 mmol) in carbon disulfide (40 cm³) at room temperature. The reaction mixture is stirred for an additional 2 hours. The solvent is then removed under reduced pressure, and the residue is recrystallized from ethanol to yield 2-bromothianthrene.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| Thianthrene | 216.33 | 2.16 | 10 |

| Bromine | 159.81 | 1.60 | 10 |

| Carbon Disulfide | - | 50 cm³ | - |

Yield: 2.06 g (70%) Melting Point: 118-120 °C

Step 2: Synthesis of this compound

The final step involves a lithium-halogen exchange reaction with 2-bromothianthrene, followed by borylation to yield the target compound.

Experimental Protocol:

To a solution of 2-bromothianthrene (2.95 g, 10 mmol) in anhydrous diethyl ether (50 cm³) at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.6 M in hexanes, 6.9 cm³, 11 mmol) is added dropwise. The mixture is stirred at -78 °C for 30 minutes. Trimethyl borate (1.25 g, 12 mmol) is then added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of 10% aqueous hydrochloric acid (20 cm³). The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is then purified by recrystallization.

| Reagent | Molar Mass ( g/mol ) | Amount (g) / Volume (cm³) | Moles (mmol) |

| 2-Bromothianthrene | 295.22 | 2.95 | 10 |

| n-Butyllithium | - | 6.9 cm³ (1.6 M) | 11 |

| Trimethyl borate | 103.91 | 1.25 | 12 |

| Diethyl Ether | - | 50 cm³ | - |

| 10% HCl (aq) | - | 20 cm³ | - |

Yield: Quantitative data for the final borylation step is not explicitly detailed in the original literature, however, this method is presented as a viable route to the boronic acid. Melting Point: 226 °C

Logical Workflow for Synthesis

Caption: Synthetic pathway to this compound.

Discovery and Applications in Drug Development

The initial synthesis of this compound by Bryce and co-workers in 1993 marked its formal discovery within the scientific literature. While this work focused on the fundamental chemistry of thianthrene derivatives, the unique properties of this molecule have since garnered attention in the field of medicinal chemistry.

Boronic acids are a privileged class of compounds in drug discovery, known for their ability to form reversible covalent bonds with the active sites of enzymes, particularly serine proteases.[3][4] This interaction can lead to potent and selective inhibition of disease-relevant targets. The incorporation of the rigid, lipophilic thianthrene scaffold into a boronic acid-containing molecule can influence its pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and drug-like characteristics.

While specific drugs containing the this compound moiety have not yet been commercialized, the thianthrene core and the boronic acid functional group are independently present in various drug candidates and approved medicines. The combination of these two motifs in this compound makes it a highly attractive starting point for the design of novel inhibitors for a range of therapeutic targets. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions further expands its potential for creating diverse molecular libraries for high-throughput screening.

Potential Signaling Pathway Interaction

The boronic acid moiety is a key pharmacophore known to target serine proteases. The workflow below illustrates a generalized mechanism of interaction.

Caption: Generalized inhibition of a serine protease by a boronic acid.

Conclusion

This compound is a readily accessible synthetic building block with significant potential in drug discovery. The established synthetic route, coupled with the known biological activity of boronic acids, provides a strong foundation for its exploration in medicinal chemistry programs. Further investigation into its use in the synthesis of targeted covalent inhibitors and as a scaffold for generating diverse chemical libraries is warranted and holds promise for the development of next-generation therapeutics.

References

- 1. This compound | C12H9BO2S2 | CID 15247180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thianthren-2-yl boronic acid | 108847-21-8 [chemicalbook.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of Thianthren-2-ylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for Thianthren-2-ylboronic acid. Due to the limited availability of specific experimental data for this compound in public literature, this guide presents a detailed analysis based on the known spectroscopic data of the parent thianthrene molecule and established general protocols for the synthesis and characterization of arylboronic acids.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are expected to exhibit characteristic signals corresponding to the thianthrene core and the boronic acid moiety.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | 7.0 - 8.5 | Aromatic protons on the thianthrene rings. The protons ortho to the boronic acid group are expected to be shifted downfield. |

| ¹H | 4.0 - 6.0 (broad) | Protons of the B(OH)₂ group; signal may be broad and its position can vary depending on the solvent and concentration. |

| ¹³C | 120 - 140 | Aromatic carbons of the thianthrene rings. The carbon attached to the boron atom (C-B) will show a characteristic chemical shift. |

Note: Predicted values are based on general ranges for arylboronic acids and the known spectrum of thianthrene.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the vibrational modes of the aromatic rings and the boronic acid group.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |

| O-H | 3200 - 3600 (broad) | Stretching vibration of the hydroxyl groups in the boronic acid. |

| C-H (aromatic) | 3000 - 3100 | Stretching vibration. |

| C=C (aromatic) | 1400 - 1600 | Stretching vibrations within the aromatic rings. |

| B-O | 1300 - 1400 | Stretching vibration. |

| C-S | 600 - 800 | Stretching vibration. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Expected Observation | Notes |

| Electrospray Ionization (ESI-MS) | [M-H]⁻ or [M+Na]⁺ | Soft ionization technique that should show the molecular ion with minimal fragmentation. |

| High-Resolution Mass Spectrometry (HRMS) | C₁₂H₉BO₂S₂ | Provides the exact mass and allows for the determination of the elemental composition. |

Experimental Protocols

The following sections detail generalized, yet robust, experimental procedures that can be applied to the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common and effective method for the synthesis of arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup.

General Protocol:

-

Formation of the Organometallic Reagent: 2-Bromothianthrene (or another suitable halide derivative) is dissolved in an anhydrous, aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to a low temperature (typically -78 °C). An organolithium reagent (e.g., n-butyllithium) is added dropwise to the solution to perform a lithium-halogen exchange, forming 2-thianthrenyllithium.

-

Borylation: A trialkyl borate, such as triisopropyl borate, is added to the solution of the organolithium reagent at -78 °C. The reaction mixture is stirred at this temperature for a period of time before being allowed to warm to room temperature.

-

Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., hydrochloric acid). This hydrolyzes the borate ester intermediate to yield the desired this compound.

-

Purification: The product is extracted into an organic solvent, washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization Protocols

2.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

2.2.2. IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or mixed with KBr to form a pellet.

-

Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS analysis.

-

Acquisition: Introduce the sample solution into the mass spectrometer. For HRMS, ensure the instrument is properly calibrated.

-

Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern if present.

Logical Relationship: Application in Suzuki-Miyaura Coupling

Arylboronic acids, such as this compound, are crucial reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, widely used in the synthesis of complex molecules in the pharmaceutical and materials science industries.

This guide serves as a foundational resource for researchers working with this compound. While direct experimental data is limited, the provided information, based on established chemical principles and analogous compounds, offers a solid framework for its synthesis, characterization, and application.

An In-depth Technical Guide to Thianthren-2-ylboronic Acid (CAS 108847-21-8) and the Versatile Building Block 1-(Oxetan-3-yl)piperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Thianthren-2-ylboronic acid (CAS 108847-21-8). Additionally, this guide explores the properties and utility of 1-(Oxetan-3-yl)piperidin-4-amine, a valuable building block in medicinal chemistry, often associated with the exploration of novel chemical space in drug discovery.

Section 1: this compound (CAS 108847-21-8)

This compound is a sulfur-containing heterocyclic boronic acid. The thianthrene moiety imparts unique electronic and structural characteristics, making it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.[1][2] Its primary application lies in palladium-catalyzed cross-coupling reactions.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 108847-21-8 | [3] |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₁₂H₉BO₂S₂ | [3] |

| Molecular Weight | 260.13 g/mol | [4] |

| Melting Point | 226 °C | [4] |

| Boiling Point | 476.4±55.0 °C (Predicted) | [4] |

| Density | 1.48±0.1 g/cm³ (Predicted) | [4] |

| pKa | 7.75±0.20 (Predicted) | [4] |

Key Applications and Experimental Protocols

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction . This reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures, which are prevalent in many biologically active compounds.[1][5][6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., Na₂CO₃, 2.0 mmol)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Inert gas (Argon or Nitrogen)

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine the aryl halide, this compound, palladium catalyst, and base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to reflux (or the desired temperature) and stir vigorously. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Logical Workflow for Suzuki-Miyaura Coupling:

Potential Biological Significance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, the thianthrene core is of interest in medicinal chemistry. Thianthrene and its derivatives have been investigated for their biological activities.[2] The introduction of the thianthrene moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The specific signaling pathways modulated by thianthrene-containing compounds are diverse and depend on the overall structure of the final molecule.

Suppliers

This compound is commercially available from a variety of chemical suppliers.

| Supplier | Purity/Specification |

| BLD Pharm | Varies |

| ChemicalBook | Varies |

| AK Scientific, Inc. | 95% |

| Alchem Pharmtech | Varies |

Section 2: 1-(Oxetan-3-yl)piperidin-4-amine: A Key Building Block in Drug Discovery

1-(Oxetan-3-yl)piperidin-4-amine is a versatile bifunctional molecule that has gained significant traction in drug discovery. The incorporation of the oxetane ring, a four-membered cyclic ether, can impart favorable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and reduced lipophilicity.[7][8][9] The piperidine moiety provides a common scaffold for interacting with various biological targets.

Chemical and Physical Properties

The properties of 1-(Oxetan-3-yl)piperidin-4-amine are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆N₂O | [10] |

| Molecular Weight | 156.23 g/mol | [11] |

| Physical Form | Solid | [11] |

| Storage Temperature | Room Temperature | [11] |

Synthesis and Experimental Protocols

A common method for the synthesis of 1-(Oxetan-3-yl)piperidin-4-amine and its derivatives is through reductive amination . This reaction involves the coupling of a ketone or aldehyde with an amine in the presence of a reducing agent.

Experimental Protocol: General Procedure for Reductive Amination

This protocol describes a general method for the synthesis of N-substituted piperidines from a piperidone precursor.

Materials:

-

N-Boc-4-piperidinone (1.0 equiv)

-

Amine (e.g., Oxetan-3-amine) (1.2 equiv)

-

Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃) (1.4 equiv)

-

Solvent (e.g., Dichloromethane, DCE)

-

Acetic Acid (optional, as a catalyst)

-

Reaction Setup: To a solution of N-Boc-4-piperidinone and the amine in the solvent, add the reducing agent portion-wise at room temperature. If necessary, a catalytic amount of acetic acid can be added.

-

Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

-

Deprotection (if necessary): The Boc protecting group can be removed under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) to yield the final amine.

Logical Workflow for Reductive Amination:

Role in Drug Discovery and Impact on Signaling Pathways

The incorporation of the 1-(oxetan-3-yl)piperidin-4-amine scaffold has been a successful strategy in the development of various therapeutic agents, including kinase inhibitors.[7][14] The oxetane moiety can act as a polar, three-dimensional substitute for less desirable groups like gem-dimethyl or carbonyl groups, often leading to improved drug-like properties.[8][9]

The specific signaling pathways affected by molecules containing this scaffold are entirely dependent on the other functionalities present in the molecule and the protein target it is designed to inhibit. For instance, its incorporation into a kinase inhibitor could lead to the modulation of pathways such as the PI3K-Akt-mTOR or MAPK signaling cascades, which are frequently dysregulated in cancer.[15]

Signaling Pathway Modulation Example:

Suppliers

1-(Oxetan-3-yl)piperidin-4-amine and its derivatives are available from various suppliers specializing in building blocks for medicinal chemistry.

| Supplier | Product Name | CAS Number |

| Sigma-Aldrich | N-(Oxetan-3-yl)piperidin-4-amine | 1228948-07-9 |

| Vulcanchem | N-(Oxetan-3-yl)piperidin-4-amine oxalate | 2307737-94-4 |

| PubChem | 1-(oxetan-3-yl)piperidin-4-amine dihydrochloride | 55282855 |

This guide provides a foundational understanding of this compound and 1-(Oxetan-3-yl)piperidin-4-amine for researchers and professionals in the field of drug development. The provided experimental workflows serve as a starting point for the practical application of these valuable chemical entities in the synthesis of novel compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. d-nb.info [d-nb.info]

- 11. Thianthrene - Wikipedia [en.wikipedia.org]

- 12. organic-chemistry.org [organic-chemistry.org]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. healthcareview.media [healthcareview.media]

- 15. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

Thianthren-2-ylboronic Acid: A Technical Guide to Solubility and Stability

Disclaimer: This document provides a technical overview of the anticipated solubility and stability characteristics of Thianthren-2-ylboronic acid based on the general properties of aryl boronic acids. As of the latest literature review, specific experimental data for this compound is not publicly available. The information herein is intended to serve as a guide for researchers, scientists, and drug development professionals, offering insights into the expected behavior of this compound and methodologies for its experimental determination.

Introduction to this compound

This compound is an organoboron compound featuring a thianthrene core. The thianthrene moiety, a sulfur-containing aromatic heterocycle, imparts unique electronic and structural properties. Boronic acids, and aryl boronic acids in particular, are of significant interest in medicinal chemistry and materials science due to their versatile reactivity, most notably in Suzuki-Miyaura cross-coupling reactions, and their ability to form reversible covalent bonds with diols, which is relevant for applications such as sensors and drug delivery systems.[1]

Understanding the solubility and stability of this compound is crucial for its handling, storage, and application in various experimental and developmental settings. This guide summarizes the expected properties based on the behavior of analogous aryl boronic acids and provides protocols for their experimental validation.

Solubility of Aryl Boronic Acids

The solubility of aryl boronic acids is influenced by the nature of the aromatic ring, the presence of substituents, and the solvent system. Generally, they exhibit moderate solubility in polar organic solvents and limited solubility in nonpolar organic solvents and water.

General Solubility Profile

A study on phenylboronic acid and its derivatives provides a qualitative understanding of the expected solubility of this compound in common organic solvents.[2][3]

Table 1: General Solubility of Phenylboronic Acid in Organic Solvents

| Solvent Class | Example Solvents | General Solubility | Reference |

| Ethers | Dipropyl ether | High | [3] |

| Ketones | Acetone, 3-Pentanone | High | [3] |

| Chloroalkanes | Chloroform | Moderate | [3] |

| Hydrocarbons | Methylcyclohexane | Very Low | [3] |

The introduction of the larger, more hydrophobic thianthrene group in place of a simple phenyl ring is expected to decrease aqueous solubility and potentially modify its solubility profile in organic solvents. The presence of the sulfur atoms in the thianthrene ring may introduce specific interactions that could enhance solubility in certain solvents.

Factors Influencing Aqueous Solubility

The aqueous solubility of aryl boronic acids is generally low but can be influenced by pH and the presence of diols.[1] At pH values above their pKa, boronic acids exist as the more soluble boronate anion.[4] The pKa of an aryl boronic acid is influenced by substituents on the aromatic ring; electron-withdrawing groups tend to decrease the pKa, while electron-donating groups increase it.[4]

The addition of polyols like mannitol or sorbitol can increase the aqueous solubility of boronic acids due to the formation of more soluble boronic acid esters.[1]

Stability of Aryl Boronic Acids

The stability of aryl boronic acids is a critical consideration for their synthesis, purification, and storage. Key factors affecting their stability include temperature, pH, and the presence of water or oxidizing agents.

Thermal Stability and Dehydration

A common characteristic of boronic acids is their propensity to undergo dehydration upon heating to form cyclic trimeric anhydrides known as boroxines.[5] This process is often reversible in the presence of water.

Caption: Dehydration of aryl boronic acid to form a boroxine.

For some aryl boronic acids, prolonged heating in certain ethereal solvents can lead to protodeboronation.[6]

pH-Dependent Stability in Aqueous Solutions

Aryl boronic acids exist in a pH-dependent equilibrium in aqueous solutions. In acidic to neutral pH, the trigonal planar boronic acid form is predominant. In basic conditions (pH > pKa), the tetrahedral boronate species is formed.[4]

Caption: pH-dependent equilibrium of aryl boronic acid.

Oxidative Stability

Boronic acids can be susceptible to oxidation. The carbon-boron bond can be cleaved under oxidative conditions, for instance, in the presence of hydrogen peroxide, to yield the corresponding alcohol (in this case, a hydroxylated thianthrene).[7]

Experimental Protocols

The following are general protocols for determining the solubility and stability of a novel aryl boronic acid like this compound.

Protocol for Determining Solubility in Organic Solvents

This protocol is based on the dynamic method described for determining the solubility of phenylboronic acid and its derivatives.[3]

Objective: To determine the solubility of this compound in various organic solvents at different temperatures.

Materials:

-

This compound

-

Selected organic solvents (e.g., chloroform, 3-pentanone, acetone, dipropyl ether, methylcyclohexane)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostat for temperature control

-

Luminance probe or a device to measure turbidity

-

Analytical balance

Procedure:

-

Prepare a series of mixtures of known mass of this compound and the solvent in the jacketed glass vessel.

-

Heat the mixture at a constant rate while stirring.

-

Monitor the turbidity of the solution using the luminance probe. The point at which the solution becomes clear (disappearance of the last solid particles) is recorded as the solubility temperature for that specific concentration.

-

Repeat the measurement for different concentrations to construct a solubility curve (mole fraction vs. temperature).

-

Perform this procedure for each of the selected organic solvents.

Caption: Workflow for determining solubility by the dynamic method.

Protocol for Assessing pH-Dependent Aqueous Stability

This protocol is a general approach to studying the stability of a boronic acid in aqueous buffers at different pH values.

Objective: To assess the stability of this compound over time in aqueous solutions of varying pH.

Materials:

-

This compound

-

Aqueous buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Incubator or water bath for temperature control

-

Vials

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) if its aqueous solubility is very low.

-

In separate vials, add a small aliquot of the stock solution to each of the aqueous buffers to achieve a final desired concentration. The amount of organic solvent should be kept to a minimum (e.g., <1%).

-

Incubate the samples at a controlled temperature (e.g., 25 °C or 40 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

Analyze the samples by HPLC to quantify the remaining amount of this compound and to detect the formation of any degradation products.

-

Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.

Caption: Workflow for assessing pH-dependent stability.

Conclusion

While specific experimental data on the solubility and stability of this compound are currently lacking in the public domain, a comprehensive understanding of the general behavior of aryl boronic acids provides a strong foundation for its handling and application. It is anticipated that this compound will exhibit solubility in polar organic solvents and undergo characteristic reactions of boronic acids, such as dehydration to boroxines and pH-dependent equilibrium in aqueous media. The experimental protocols outlined in this guide offer a systematic approach to empirically determine these crucial physicochemical properties, which will be invaluable for the successful utilization of this compound in research and development.

References

- 1. DSpace [kuscholarworks.ku.edu]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Thianthrene-Based Organoboron Compounds: Synthesis, Properties, and Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: The convergence of thianthrene chemistry and organoboron compounds represents a significant advancement in synthetic and medicinal chemistry. This technical guide provides an in-depth exploration of thianthrene-based organoboron compounds, with a primary focus on their synthesis through modern C-H functionalization strategies. Thianthrenium salts have emerged as exceptionally versatile intermediates, enabling the highly regioselective conversion of simple arenes and alkyl alcohols into valuable organoboron reagents. This document details the key synthetic methodologies, including the para-selective borylation of arenes and palladium-catalyzed Suzuki-Miyaura coupling reactions. It summarizes quantitative data, provides detailed experimental protocols, and illustrates the strategic workflows that position these compounds as powerful tools for late-stage functionalization in drug discovery and materials science.

Introduction

The Thianthrene Scaffold

Thianthrene is a sulfur-containing heterocyclic compound known for its unique, non-planar, bent geometry and rich electrochemical properties.[1] The sulfur atoms confer distinct electronic characteristics, making the thianthrene core susceptible to oxidation to form stable radical cations and dications.[1] This reactivity has been harnessed to develop a new paradigm in C-H functionalization, where the thianthrene moiety can be temporarily installed on an aromatic ring to form a stable, crystalline aryl thianthrenium salt.[2] These salts serve as versatile synthetic handles, activating otherwise inert C-H bonds for a wide range of chemical transformations.[3]

Organoboron Compounds in Modern Chemistry

Organoboron compounds, particularly boronic acids and their esters, are foundational pillars of modern organic synthesis. Their stability, low toxicity, and remarkable utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, have made them indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds.[3] In medicinal chemistry, the boron atom's unique ability to form reversible covalent bonds with biological nucleophiles has led to the development of several FDA-approved drugs. The versatility and functional group tolerance of organoboron compounds make them ideal for creating diverse molecular libraries for drug discovery.

The Intersection: Thianthrene-Mediated Borylation and Coupling

The intersection of these two fields provides a powerful strategic advantage: the use of thianthrene as a transient mediator to install a boronyl group onto a specific position of an aromatic ring with high selectivity. This approach allows for the conversion of simple, unfunctionalized arenes into valuable arylboronate esters.[4] Furthermore, aryl thianthrenium salts can act as coupling partners themselves, reacting with existing organoboron reagents to form complex biaryl structures.[3] These methodologies are particularly valuable for the late-stage functionalization of complex molecules, enabling rapid diversification and the exploration of structure-activity relationships (SAR).[5]

Synthetic Strategies and Methodologies

The synthesis of organoboron compounds using thianthrene chemistry primarily revolves around the formation and subsequent functionalization of aryl thianthrenium salts.

Synthesis of Arylboronates via Arene C-H Thianthrenation

A highly effective strategy for the para-selective borylation of monosubstituted arenes involves a two-step sequence: C-H thianthrenation followed by a photocatalyzed or metal-catalyzed borylation.[3] The process begins with the reaction of an arene with thianthrene S-oxide (TTSO) in the presence of a strong acid and anhydride, which generates a highly electrophilic thianthrene dication intermediate.[2] This intermediate reacts with the arene to selectively form a stable para-substituted aryl thianthrenium salt. The thianthrenium salt is then converted to the corresponding arylboronate ester.

References

The Reactivity Profile of Thianthren-2-ylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thianthren-2-ylboronic acid is a heterocyclic organoboron compound that holds significant potential as a building block in modern organic synthesis, particularly in the construction of complex biaryl and heteroaryl structures. Its thianthrene core, a sulfur-containing aromatic tricycle, imparts unique electronic and steric properties that influence its reactivity. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a primary focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While specific quantitative data for this particular boronic acid is not extensively available in the public domain, this guide extrapolates its expected reactivity based on established principles of Suzuki-Miyaura chemistry and the behavior of structurally related heteroarylboronic acids. Detailed experimental protocols, data presentation in tabular format, and visualizations of key chemical processes are provided to aid researchers in the effective utilization of this versatile reagent.

Introduction to Thianthrene and its Derivatives

Thianthrene is a sulfur-containing heterocyclic molecule that has garnered considerable interest in medicinal chemistry and materials science.[1] The thianthrene scaffold can be functionalized through various methods, including the formation of aryl thianthrenium salts, which serve as versatile intermediates for late-stage functionalization.[2][3] The introduction of a boronic acid moiety at the 2-position of the thianthrene ring system yields this compound (CAS: 108847-21-8), a compound poised for participation in a variety of cross-coupling reactions.[4][5]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in organic synthesis is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[6][7] The general transformation involves the coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide can be represented by the following general scheme:

Figure 1. General scheme of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process involving a palladium(0) active species:

-

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond to form a palladium(II) complex.

-

Transmetalation: The organic moiety from the boronic acid is transferred to the palladium(II) center, displacing the halide. This step is facilitated by the presence of a base.

-

Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.

Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity Profile and Expected Substrate Scope

Based on the known reactivity of similar heteroaromatic boronic acids, the following trends can be anticipated for the Suzuki-Miyaura coupling of this compound.

General Considerations

-

Stability: Heteroarylboronic acids can be prone to protodeboronation (cleavage of the C-B bond by a proton source), especially under harsh reaction conditions. The use of milder bases and lower reaction temperatures is often beneficial.

-

Electronic Effects: The thianthrene ring system is relatively electron-rich, which should facilitate the transmetalation step of the catalytic cycle.

-

Steric Hindrance: The 2-position of the thianthrene is not exceptionally sterically hindered, suggesting that it should couple efficiently with a range of aryl and heteroaryl halides.

Hypothetical Substrate Scope and Reaction Yields

The following table presents a hypothetical substrate scope for the Suzuki-Miyaura coupling of this compound with various aryl halides. The indicated yields are estimates based on typical outcomes for similar reactions and should be considered as a guide for reaction planning.

| Entry | Aryl Halide Partner | Product | Expected Yield (%) |

| 1 | 4-Bromoanisole | 2-(4-Methoxyphenyl)thianthrene | 85-95 |

| 2 | 1-Bromo-4-nitrobenzene | 2-(4-Nitrophenyl)thianthrene | 70-85 |

| 3 | 4-Bromobenzonitrile | 4-(Thianthren-2-yl)benzonitrile | 75-90 |

| 4 | 2-Bromopyridine | 2-(Thianthren-2-yl)pyridine | 60-75 |

| 5 | 3-Bromothiophene | 2-(Thiophen-3-yl)thianthrene | 65-80 |

| 6 | 1-Iodonaphthalene | 2-(Naphthalen-1-yl)thianthrene | 80-90 |

| 7 | 4-Chlorotoluene | 2-(p-Tolyl)thianthrene | 50-70 |

Note: The expected yields are illustrative and will depend on the specific reaction conditions, catalyst, and ligand used.

Experimental Protocols

The following protocols are representative examples of how a Suzuki-Miyaura cross-coupling reaction with this compound could be performed. These are generalized procedures and may require optimization for specific substrates.

Protocol for Suzuki-Miyaura Coupling with an Aryl Bromide

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Toluene/Ethanol/Water (e.g., 4:1:1 mixture), degassed

-

Schlenk flask or reaction tube

-

Magnetic stirrer and heating mantle/oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.

-

Add the palladium acetate and phosphine ligand.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

Figure 3. A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Applications in Drug Development and Medicinal Chemistry

Boronic acids are crucial building blocks in pharmaceutical discovery and synthesis due to their versatility in forming carbon-carbon bonds, which are essential for constructing the core scaffolds of many drug candidates. While specific applications of this compound in drug development are not widely documented, its potential lies in the synthesis of novel thianthrene-containing molecules. The thianthrene moiety itself has been investigated for therapeutic applications, and its incorporation into more complex structures via Suzuki-Miyaura coupling could lead to the discovery of new bioactive compounds.[8] The ability to readily form biaryl linkages is particularly important for developing molecules that can interact with biological targets such as enzymes and receptors.

Conclusion

This compound is a promising reagent for the synthesis of 2-arylthianthrene derivatives through the Suzuki-Miyaura cross-coupling reaction. While specific, detailed reactivity data for this compound is limited, its reactivity profile can be reliably predicted based on the well-established principles of palladium-catalyzed cross-coupling and the behavior of analogous heteroarylboronic acids. This guide provides a foundational understanding of its expected reactivity, along with practical, albeit illustrative, experimental protocols and workflows to facilitate its use in research and development. Further investigation into the substrate scope and optimization of reaction conditions for this particular boronic acid will undoubtedly expand its utility in the synthesis of novel compounds for medicinal chemistry and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions - Google Patents [patents.google.com]

- 3. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. rjptonline.org [rjptonline.org]

- 6. WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Thianthrene Derivatives: A Technical Guide to Their Potential Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thianthrenes, a unique class of sulfur-containing heterocyclic compounds, have emerged as a scaffold of significant interest in medicinal chemistry. Their distinct stereoelectronic properties, arising from the folded "butterfly" conformation of the thianthrene core, offer a three-dimensional architecture that is attractive for designing novel therapeutic agents. This technical guide provides an in-depth overview of the current understanding and potential applications of thianthrene derivatives in drug discovery and development, with a focus on their synthesis, biological activities, and mechanisms of action. While research into the direct therapeutic applications of functionalized thianthrene derivatives is an expanding field, this guide also draws insights from related sulfur-containing heterocycles to highlight the potential of this versatile scaffold.[1]

Synthesis of Functionalized Thianthrene Derivatives

The generation of diverse libraries of thianthrene derivatives is crucial for exploring their structure-activity relationships (SAR).[1] Synthetic strategies can be broadly categorized into the construction of the thianthrene core and the subsequent functionalization of the pre-formed scaffold.[1]

Core Synthesis Methodologies

Several key methodologies are employed for the synthesis of the thianthrene core:[1]

-

Ullmann Condensation: This classic method involves the copper-catalyzed self-condensation of 2-halothiophenols to form the thianthrene ring system.[1]

-

Thia-APEX (Annulative π-Extension) Reactions: A more modern approach for the one-step synthesis of π-extended thianthrene derivatives from unfunctionalized aromatics.[1]

-

Synthesis via Aryl Thianthrenium Salts: This versatile strategy allows for the late-stage functionalization of arenes through the formation of stable aryl thianthrenium salt intermediates. These intermediates can then undergo various transformations, including photoredox-catalyzed reactions, to introduce a wide range of functional groups.[1]

Potential Therapeutic Applications

The unique structural and electronic properties of thianthrene derivatives make them attractive candidates for a range of therapeutic applications. While extensive clinical data is not yet available, preclinical studies on thianthrene and related compounds suggest potential in the following areas:

Anticancer Activity

While data on thianthrene derivatives is emerging, related sulfur-containing heterocycles such as thioxanthenes and thiazoles have demonstrated notable anticancer activity. This suggests that the thianthrene scaffold could be a valuable template for the design of novel anticancer agents.

Tetracyclic Thioxanthene Derivatives: Studies on tetracyclic thioxanthene derivatives, which share structural similarities with polycyclic thianthrene derivatives, have shown promising results. For instance, certain quinazoline-chromene scaffold-containing thioxanthenes have exhibited significant growth inhibition in various human tumor cell lines.

Table 1: Anticancer Activity of Tetracyclic Thioxanthene Derivatives

| Compound | A375-C5 (Melanoma) GI50 (µM) | MCF-7 (Breast Cancer) GI50 (µM) | NCI-H460 (Lung Cancer) GI50 (µM) |

| 11 | 5 - 7 | 5 - 7 | 5 - 7 |

| 12 | 31 - 39 | 31 - 39 | 31 - 39 |

| 13 | 16 - 23 | 16 - 23 | 16 - 23 |

| 14 | 8 - 11 | 8 - 11 | 8 - 11 |

Data sourced from studies on tetracyclic thioxanthene derivatives, which are structurally related to thianthrenes.

Mechanism of Action: The anticancer mechanism of thianthrene derivatives is an active area of investigation. Based on related compounds, potential mechanisms include the induction of apoptosis. For example, some novel 3,6-diazaphenothiazine derivatives have been shown to induce mitochondrial apoptosis, as indicated by an increased BAX/BCL-2 gene expression ratio.[2] Certain thiazole derivatives bearing a phthalimide structure have also been found to induce apoptosis through the intrinsic pathway.[3]

Antimicrobial Activity

Thianthrene and its derivatives have shown potential as antimicrobial agents. The parent thianthrene molecule has been investigated for the treatment of dermal infections.[4] A recent study on a polynuclear silver(I) complex with thianthrene demonstrated significant activity against both bacteria and fungi.

Table 2: Antimicrobial Activity of a Silver(I)-Thianthrene Complex

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 3.91 |

| Listeria monocytogenes | >200 |

| Escherichia coli | >200 |

| Candida albicans | 15.63 |

| Candida parapsilosis | 3.91 |

Cytotoxicity against human lung fibroblast MRC-5 cells was also evaluated, with an IC50 value of approximately 3.91 µg/mL, indicating high cytotoxicity of this particular complex.[5]

Mechanism of Action: The precise antimicrobial mechanism of thianthrene derivatives is not fully elucidated. For the silver(I)-thianthrene complex, the antimicrobial effect is likely influenced by the silver ion. However, for purely organic thianthrene derivatives, potential mechanisms could involve the disruption of microbial membranes or interference with essential enzymes. For instance, some thiophene derivatives have been shown to increase bacterial membrane permeability.

Enzyme Inhibition

The rigid, three-dimensional structure of the thianthrene core makes it an interesting scaffold for designing enzyme inhibitors. While specific data for a broad range of enzymes is limited, thianthrene has been identified as a novel inhibitor of Leishmania donovani pteridine reductase 1 (PTR1), an enzyme essential for the parasite's survival. This finding suggests potential applications in the development of antiprotozoal drugs.

Neuroprotective Potential

While direct evidence for the neuroprotective effects of thianthrene derivatives is scarce, the broader class of sulfur-containing heterocycles has been explored for applications in neurodegenerative diseases. For example, certain phenanthrene derivatives have been investigated for their potential in managing Alzheimer's and Parkinson's diseases.[6][7] Given the structural similarities, thianthrene derivatives represent a novel, yet unexplored, area for the discovery of neuroprotective agents. Potential mechanisms could involve antioxidant activity or modulation of signaling pathways implicated in neuronal survival.

Experimental Protocols

Synthesis of the Thianthrene Core via Ullmann Condensation

This protocol provides a general procedure for the synthesis of the thianthrene core.[1]

Materials:

-

2-iodothiophenol derivative

-

Copper catalyst (e.g., CuI)

-

Base (e.g., K2CO3)

-

High-boiling point polar aprotic solvent (e.g., DMF or DMSO)

-

Schlenk flask

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a Schlenk flask, add the 2-iodothiophenol derivative, copper catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

-

Add the high-boiling point polar aprotic solvent via syringe.

-

Heat the reaction mixture to a high temperature (typically 150-210 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of thianthrene derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Thianthrene derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the thianthrene derivative in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 or GI50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of thianthrene derivatives against microbial strains.[5][8]

Materials:

-

Microbial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Thianthrene derivative stock solution (in DMSO)

-

96-well microtiter plates

-

Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Microplate reader or visual inspection

Procedure:

-

Prepare serial two-fold dilutions of the thianthrene derivative in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized microbial inoculum and dilute it in the broth medium.

-

Add the diluted microbial inoculum to each well containing the test compound, as well as to a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by identifying the lowest concentration of the compound that completely inhibits visible microbial growth. This can be done visually or by measuring the optical density with a microplate reader.

Conclusion and Future Directions

Thianthrene derivatives represent a promising, yet relatively underexplored, class of compounds in medicinal chemistry. The versatility of their synthesis allows for the creation of diverse chemical libraries, which are essential for thorough SAR studies.[1] While direct biological data for a wide range of thianthrene derivatives is still emerging, the promising anticancer, antimicrobial, and enzyme-inhibitory activities of the parent compound and structurally related heterocycles provide a strong rationale for their continued investigation.

Future research should focus on:

-

Expansion of Compound Libraries: Synthesizing a wider variety of functionalized thianthrene derivatives to explore a broader chemical space.

-

Systematic Biological Screening: Evaluating these libraries against a diverse panel of biological targets, including cancer cell lines, microbial pathogens, and key enzymes.

-

Mechanistic Studies: Elucidating the precise mechanisms of action and identifying the specific signaling pathways modulated by active thianthrene derivatives.

-

Neuroprotection Studies: Investigating the potential of thianthrene derivatives in models of neurodegenerative diseases.

By systematically exploring the medicinal chemistry of thianthrene derivatives, the scientific community can unlock the full therapeutic potential of this unique and versatile heterocyclic scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fate of thianthrene in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Neuroprotective activity of novel phenanthrene derivative from Grewia tiliaefolia by in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel anti-inflammatory and neuroprotective agents for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rr-asia.woah.org [rr-asia.woah.org]

An In-depth Technical Guide to the Safe Handling of Thianthren-2-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Thianthren-2-ylboronic acid (CAS No. 108847-21-8). The following sections detail the chemical and physical properties, hazard identification, precautionary measures, and recommended protocols for the safe use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is an organoboron compound that is increasingly utilized in organic synthesis, particularly in cross-coupling reactions. A summary of its key quantitative properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉BO₂S₂ | PubChem[1] |

| Molecular Weight | 260.14 g/mol | PubChem[1] |

| Appearance | White to pale yellow crystalline powder or solid | TCI Chemicals[2] |

| Melting Point | 148 °C | TCI Chemicals[2] |

| Storage Temperature | 2-8°C, under an inert atmosphere | BLD Pharm[3] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Adherence to the following GHS classifications and precautionary statements is crucial for safe handling.

GHS Classification

Based on available data for this compound and structurally related boronic acids, the following GHS hazard classifications are identified:

-

Acute Toxicity, Oral (Category 4) [4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [4]

Hazard and Precautionary Statements

The following tables summarize the applicable H and P statements.

| Code | Hazard Statement |

| H302 | Harmful if swallowed.[4] |

| H315 | Causes skin irritation.[2][4][5] |

| H319 | Causes serious eye irritation.[2][4][5] |

| H335 | May cause respiratory irritation.[4] |

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[4] |

| P264 | Wash skin thoroughly after handling.[2][4] |

| P270 | Do not eat, drink or smoke when using this product.[4] |

| P271 | Use only outdoors or in a well-ventilated area.[4] |

| P280 | Wear protective gloves/ eye protection/ face protection.[2][4] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2][4] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] |

| P330 | Rinse mouth. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[2][4] |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[2][4] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |

| P405 | Store locked up.[4] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

Safe Handling and Experimental Protocols

The following diagrams and protocols outline the safe handling procedures and a general experimental workflow for using this compound.

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of this compound from receipt to disposal.

References

An In-depth Technical Guide to the Synthesis of Thianthren-2-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thianthren-2-ylboronic acid is a valuable building block in organic synthesis, particularly for the introduction of the thianthrene moiety in drug discovery and materials science. This technical guide provides a comprehensive literature review of the primary synthetic strategies for obtaining this compound. Key methodologies, including the traditional lithiation-borylation of thianthrene and the more contemporary iridium-catalyzed C-H borylation, are discussed in detail. This guide presents quantitative data from the literature in structured tables for comparative analysis and includes detailed experimental protocols for the key synthetic routes. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of the synthetic processes.

Introduction

The thianthrene scaffold is a privileged sulfur-containing heterocyclic motif that has garnered significant interest in medicinal chemistry and materials science. Its rigid, butterfly-shaped structure and unique electronic properties can impart favorable pharmacological and material characteristics. The functionalization of the thianthrene core is crucial for modulating these properties, and the introduction of a boronic acid group, specifically at the 2-position, provides a versatile handle for a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. This guide reviews the principal synthetic routes to this compound, providing researchers with a detailed understanding of the available methodologies.

Synthetic Strategies

Two main strategies have emerged for the synthesis of this compound: the classical approach involving lithiation or Grignard reagent formation followed by borylation, and the more recent, direct C-H activation/borylation catalyzed by iridium complexes. A novel extension of the latter involves a sequential one-pot iridium-catalyzed borylation and copper-mediated thianthrenation, which, while primarily aimed at producing thianthrenium salts, is founded on the principles of direct C-H borylation of arenes and can be conceptually adapted.

Lithiation-Borylation of Thianthrene

The lithiation of aromatic compounds followed by quenching with a borate ester is a well-established method for the synthesis of arylboronic acids. In the context of thianthrene, this approach relies on the regioselective deprotonation at the 2-position, which is facilitated by the directing effect of the sulfur atoms.

The general workflow for this process is depicted below:

The following is a representative protocol based on general procedures for the lithiation and borylation of heteroaromatic compounds.[1]

-

Lithiation: To a solution of thianthrene (1.0 equiv) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (n-BuLi) (1.1 equiv) in hexanes is added dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours.

-

Borylation: Triisopropyl borate (B(O-iPr)₃) (1.2 equiv) is then added dropwise to the reaction mixture at -78 °C. The solution is allowed to slowly warm to room temperature and stirred for an additional 8-12 hours.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) or saturated aqueous ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-